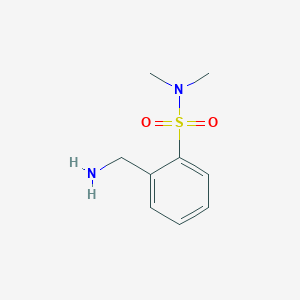

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

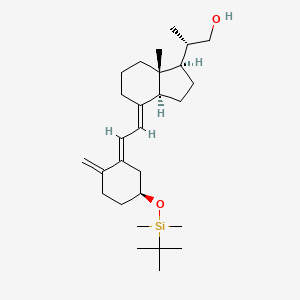

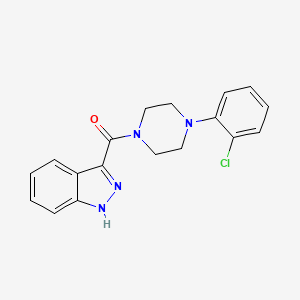

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (ADBMS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzenesulfonamide, N-(aminomethyl)-N,N-dimethyl-, and has a molecular formula of C10H16N2O2S.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, as a sulfonamide derivative, is involved in the synthesis of various heterocyclic compounds. For instance, it's utilized in a one-pot synthesis method for creating N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides. These compounds have potential applications in medicinal and pharmaceutical chemistry due to their structural uniqueness and biological relevance (Rozentsveig et al., 2013).

Understanding Molecular Conformation and Tautomeric Behavior

The compound is also crucial in understanding the molecular conformation or tautomeric forms of molecules, which are directly related to their pharmaceutical and biological activities. Studies involving sulfonamide derivatives like this compound contribute to identifying molecular forms and their behavior in different states, which is essential in drug design and bioorganic studies (Erturk et al., 2016).

Role in Pharmaceutical and Medicinal Chemistry

Sulfonamides, including this compound, play a significant role in medicinal chemistry. They are integral in the design and structure of various drugs, especially as the sulfonamide group appears in many marketed drugs in different forms. The structural significance and the biological activity associated with sulfonamides make them an essential functional group in drug design and medicinal chemistry (Kalgutkar et al., 2010; Smith & Jones, 2008).

Understanding Environmental Degradation of Sulfonamide Antibiotics

Studies on sulfonamide antibiotics, which include compounds like this compound, reveal the environmental degradation pathways these compounds undergo. Understanding these pathways is crucial in assessing the environmental impact and the propagation of antibiotic resistance due to the persistence of these compounds in the environment (Ricken et al., 2013).

Wirkmechanismus

Target of Action

It is suggested that similar compounds may target bacterial membranes . The role of these targets is crucial in maintaining the structural integrity and function of bacterial cells.

Mode of Action

It is suggested that similar compounds can interact with their targets by promoting bacterial membrane permeability . This interaction allows other antibiotics to reach their intracellular targets more effectively.

Biochemical Pathways

It is known that similar compounds can affect various biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification .

Pharmacokinetics

The movement from one compartment to the other follows first-order kinetics .

Result of Action

It is suggested that similar compounds exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

The action, efficacy, and stability of “2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide” can be influenced by various environmental factors. For instance, the pH of the environment can affect the proton acceptance of the compound, leading to a stronger proton sponge effect . This effect promotes bacterial membrane permeability, allowing other antibiotics to reach their intracellular targets more effectively. The absence of hydrophobicity in the compound contributes to its good in vitro and in vivo biocompatibility .

Eigenschaften

IUPAC Name |

2-(aminomethyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMFADOHVUURRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2581179.png)

![1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2581186.png)

![methyl 3-(methylcarbamoyl)-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581191.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2581194.png)